BenchChemオンラインストアへようこそ!

CCR1 antagonist 12

Chemotaxis CCR1 CCL3

CCR1 antagonist 12 (CAS 921208-19-7) offers a rigid 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold, delivering 3 nM IC50 potency and 9 nM functional chemotaxis block. Unlike other antagonists, its favorable rat PK enables direct in vivo translation of inflammation studies. Procure as a validated positive control for CCL3/CCL5-driven assays. Request a quote for B2B bulk orders.

Molecular Formula C25H27ClFN3O4
Molecular Weight 487.9 g/mol
Cat. No. B11935100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR1 antagonist 12
Molecular FormulaC25H27ClFN3O4
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1C=CC(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl
InChIInChI=1S/C25H27ClFN3O4/c1-16(31)28-23-10-22(26)24(33-2)9-18(23)5-8-25(32)29-12-20-14-34-15-21(13-29)30(20)11-17-3-6-19(27)7-4-17/h3-10,20-21H,11-15H2,1-2H3,(H,28,31)/b8-5+
InChIKeyXKLXSHKFDPEOPK-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCR1 Antagonist 12 (921208-19-7): A 3 nM Potency Tool Compound with a Unique 3-Oxa-7,9-Diazabicyclo[3.3.1]nonane Scaffold for Immunology and Inflammation Research


N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide, commercially known as CCR1 Antagonist 12 (Compound 12), is a potent small-molecule antagonist targeting the C-C chemokine receptor type 1 (CCR1) [1]. Its chemical architecture is defined by a distinctive 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a bridged piperazine system that confers a rigid three-dimensional conformation [2]. This compound has been characterized for its ability to block human CCR1 with a reported IC50 of 3 nM and to inhibit CCL3-induced functional chemotaxis with an IC50 of 0.009 µM .

Procurement Risk Alert: Why Swapping CCR1 Antagonist 12 for Another In-Class CCR1 Antagonist Can Invalidate Your Experimental Results


CCR1 antagonists are not a homogeneous class; their functional selectivity, species cross-reactivity, and in vivo pharmacokinetic (PK) profiles vary significantly based on subtle structural modifications [1]. Substituting CCR1 Antagonist 12 with another CCR1 inhibitor without rigorous head-to-head benchmarking introduces substantial experimental risk. For instance, while several clinical-stage CCR1 antagonists share low nanomolar in vitro binding affinities, their functional chemotaxis inhibition potencies can diverge by over 10-fold, directly impacting the interpretability of cell migration and inflammation assays . Furthermore, the presence of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane moiety in CCR1 Antagonist 12 is structurally distinct from the scaffolds of compounds like BX471 or CP-481715, which can lead to differences in metabolic stability and tissue distribution that are not captured by receptor binding data alone .

CCR1 Antagonist 12 Quantitative Evidence Guide: Head-to-Head Performance Data for Procurement Decisions


Functional Potency Advantage: CCR1 Antagonist 12 Exhibits Superior Inhibition of CCL3-Induced Chemotaxis Compared to the Clinical Candidate CP-481715

While both CCR1 Antagonist 12 and CP-481715 bind to the CCR1 receptor, CCR1 Antagonist 12 demonstrates significantly greater potency in a functional transwell chemotaxis assay. This difference is critical for researchers modeling leukocyte trafficking in vitro [1].

Chemotaxis CCR1 CCL3 Inflammation

Species-Selectivity Profile: CCR1 Antagonist 12 Demonstrates Favorable Pharmacokinetics in a Rat Model, in Contrast to BX471's Reduced Affinity for Rodent CCR1

A key differentiator for in vivo pharmacology is species cross-reactivity. CCR1 Antagonist 12 is reported to exhibit good pharmacokinetic properties in a rat model, suggesting robust activity in this species . In stark contrast, the clinical candidate BX471 has been shown to have an IC50 for mouse CCR1 (198 nM) that is approximately 34-fold weaker than its human potency, limiting its utility in certain murine disease models .

Species Cross-Reactivity Pharmacokinetics Rodent Model CCR1

Comparative Binding Affinity: CCR1 Antagonist 12 (IC50 = 3 nM) Competes Directly with the Potency of the Clinical-Stage CCR1 Antagonist MLN3897 (IC50 = 0.8 nM)

In terms of direct receptor binding affinity, CCR1 Antagonist 12 (IC50 = 3 nM) exhibits potency within the same low nanomolar range as the clinically evaluated compound MLN3897 (IC50 = 0.8 nM) [1]. This demonstrates that CCR1 Antagonist 12 is not merely a weak tool compound but rather a potent research probe capable of achieving high target engagement at concentrations comparable to drug candidates that have advanced to Phase II clinical trials.

Binding Affinity CCR1 IC50 Inflammation

Structural Differentiation: The Unique 3-Oxa-7,9-Diazabicyclo[3.3.1]nonane Scaffold Confers a Rigid Conformation Not Found in Piperazine-Based CCR1 Antagonists Like BX471

At the molecular level, CCR1 Antagonist 12 is distinguished by its 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a conformationally restricted bridged piperazine analogue [1]. This rigid scaffold differs fundamentally from the more flexible, acyclic structures found in other CCR1 antagonists such as BX471. The conformational constraint is a deliberate design element that can enhance target selectivity and improve metabolic stability by reducing the entropic penalty of binding and limiting access to metabolically labile conformations [2].

Medicinal Chemistry Scaffold Conformational Rigidity CCR1

Optimal Research and Industrial Applications for CCR1 Antagonist 12: From Target Validation to Rodent Disease Modeling


In Vitro Target Engagement and Functional Assays for CCR1-Driven Inflammation

Given its potent in vitro binding affinity (IC50 = 3 nM) and functional chemotaxis inhibition (IC50 = 9 nM), CCR1 Antagonist 12 is ideally suited as a positive control and tool compound in a range of cellular assays . These include radioligand binding displacement studies, CCL3/CCL5-induced calcium flux or β-arrestin recruitment assays, and transwell migration assays using primary human monocytes or CCR1-overexpressing cell lines. Its high functional potency ensures robust and reproducible inhibition of chemotaxis, a key endpoint in inflammation research .

In Vivo Pharmacological Studies in Rodent Models of Inflammatory Disease

The favorable pharmacokinetic profile of CCR1 Antagonist 12 in rat models makes it a compelling candidate for in vivo efficacy studies where rodent cross-reactivity is essential . Unlike some clinical candidates that lose potency in rodent species, CCR1 Antagonist 12 can be administered to rats to investigate the role of CCR1 in models of rheumatoid arthritis, multiple sclerosis, or acute lung injury. This enables a more direct translation of in vitro findings to complex disease biology [1].

Medicinal Chemistry Benchmarking and Structure-Activity Relationship (SAR) Studies

The unique 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold of CCR1 Antagonist 12 offers a distinct chemical starting point for SAR campaigns aimed at discovering novel CCR1 antagonists [2]. Its rigid, bridged core provides a constrained pharmacophore that can be used to probe the ligand-binding pocket of CCR1. Researchers can use CCR1 Antagonist 12 as a benchmark to compare the binding kinetics, selectivity, and metabolic stability of newly synthesized analogues with modified bicyclic cores or pendant substituents [3].

Procurement as a Validated Positive Control for High-Throughput Screening (HTS) Assays

With its well-characterized and potent activity (3 nM IC50 on human CCR1) and availability from multiple reputable chemical vendors, CCR1 Antagonist 12 serves as an ideal and cost-effective positive control for high-throughput screening campaigns aimed at identifying new CCR1 modulators . Its inclusion on assay plates allows for real-time quality control, inter-plate normalization, and validation of assay robustness, ensuring that screening data are reliable and actionable for hit triage and lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR1 antagonist 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.